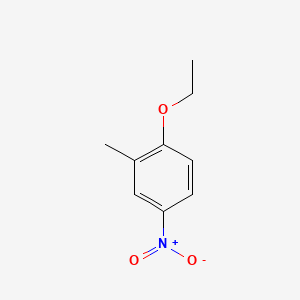

1-Ethoxy-2-methyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

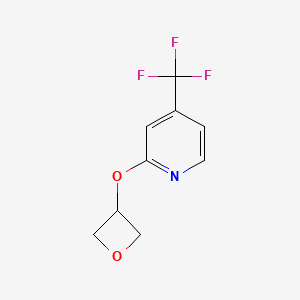

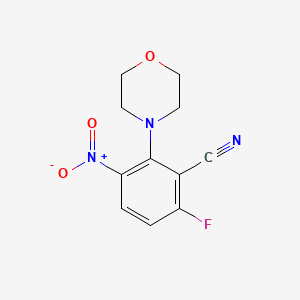

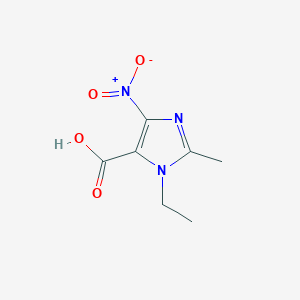

“1-Ethoxy-2-methyl-4-nitrobenzene” is an organic compound that belongs to the class of nitrobenzenes . It has a molecular formula of C8H9NO3 and a molecular weight of 167.1620 .

Molecular Structure Analysis

The molecular structure of “1-Ethoxy-2-methyl-4-nitrobenzene” consists of a benzene ring substituted with an ethoxy group, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .Aplicaciones Científicas De Investigación

Antioxidant Properties and Enzyme Activities

1-Ethoxy-2-methyl-4-nitrobenzene and its related compounds have been studied for their antioxidant properties and their ability to elevate certain enzymes. For instance, dietary antioxidants like 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline (a compound structurally related to 1-ethoxy-2-methyl-4-nitrobenzene) have been shown to decrease levels of mutagenic metabolites and increase specific activities of glutathione S-transferase in the liver, suggesting a protective role against carcinogens (Benson et al., 1978).

Potential in Pesticide Development

Structural variants of methyl eugenol, which share similarities with 1-ethoxy-2-methyl-4-nitrobenzene, have been investigated as potential alternatives for pesticides due to their attractiveness to certain pests like the Oriental fruit fly. This suggests that structurally similar compounds like 1-ethoxy-2-methyl-4-nitrobenzene may hold potential in developing new, effective attractants or pesticides (Demilo et al., 1994).

Impact on DNA and Hemoglobin

Research has also focused on the binding of related nitrobenzene compounds to hepatic DNA and hemoglobin, highlighting the potential genotoxic effects and the carcinogenic properties of these compounds. This research is crucial for understanding the safety and environmental impact of industrial chemicals related to 1-ethoxy-2-methyl-4-nitrobenzene (Li et al., 2003).

Antiradical and NO-Inhibiting Activities

β-Hydroxy(ethoxy) derivatives of nitrous heterocycles, which are chemically related to 1-ethoxy-2-methyl-4-nitrobenzene, have been analyzed for their antiradical and nitric oxide-inhibiting activities. These compounds have been suggested as potential antioxidant preparations, indicating their possible therapeutic or protective roles against oxidative stress (Smirnov et al., 2011).

Induction of Cytochrome Enzymes

Certain compounds closely related to 1-ethoxy-2-methyl-4-nitrobenzene, like 2-methoxy-4-nitroaniline, have been shown to selectively induce cytochrome P450IA2 in the liver. Understanding the induction of specific cytochrome enzymes is essential for assessing the metabolic pathways and detoxification processes in the body (Degawa et al., 1995).

Toxicity and Reproductive Effects

The toxicity and reproductive effects of structurally related compounds have also been studied. For instance, the antifertility effects of substituted acetamidobenzene derivatives in female albino rats provide insights into the biological actions of these compounds and potential implications for health and environmental safety (Singh et al., 1975).

Propiedades

IUPAC Name |

1-ethoxy-2-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRAZURCVUSOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-methyl-4-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)